Valtrate hydrine B4

Valepotriate Epoxide-free iridoid Structural stability

Valtrate hydrine B4 lacks the acid-labile epoxide found in classical valepotriates (e.g., valtrate), offering superior stability in assays. It serves as an essential epoxide-negative control for SAR studies and is annotated for anti-leishmaniasis activity. Procure this authenticated hydrin-type iridoid for HPLC-MS chemotaxonomy of Valeriana extracts and as a unique data point for in silico ADMET training sets.

Molecular Formula C27H40O10
Molecular Weight 524.6 g/mol
Cat. No. B12300192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValtrate hydrine B4
Molecular FormulaC27H40O10
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O
InChIInChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3
InChIKeyNDHTVWHEZTVRJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valtrate Hydrine B4 (CAS 18296-48-5): Procurement and Research Specification for a Non-Epoxide Valepotriate Iridoid


Valtrate hydrine B4 ([4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate, CAS 18296-48-5) is a valepotriate hydrin—a structurally distinct subclass of iridoid monoterpenes found in Valeriana species including V. capense and V. wallichii [1]. Unlike classical valepotriates such as valtrate and isovaltrate that contain an epoxide moiety, valtrate hydrine B4 lacks this functional group entirely and instead bears a fully substituted cyclopenta[c]pyran core with three isovaleroyl ester appendages and a tertiary alcohol at C-7 [2]. This structural departure from the epoxide-bearing valepotriate archetype fundamentally alters the compound's stability profile and reactivity characteristics, establishing it as a chemically distinct entity rather than a simple ester variant of its epoxide-containing counterparts [3].

Why Valtrate Hydrine B4 Cannot Be Substituted by Valtrate or Isovaltrate in Stability-Critical Applications


Classical valepotriates such as valtrate and isovaltrate contain an acid-labile epoxide ring (spiro[cyclopenta[c]pyran-7,2'-oxirane]) that undergoes rapid decomposition under mildly acidic conditions, during storage, or upon exposure to biological matrices containing esterases [1]. This inherent instability complicates both analytical standardization and in vivo pharmacological interpretation, as the observed biological effects may derive from degradation products rather than the parent compound [2]. Valtrate hydrine B4, as a hydrin-type valepotriate, lacks this epoxide functionality and instead features a fully reduced cyclopenta[c]pyran system with a tertiary C-7 hydroxyl [3]. This fundamental structural divergence means that generic substitution with epoxide-bearing analogs will yield different stability kinetics, distinct degradation pathways, and non-equivalent biological signatures in any assay where compound integrity over time is a variable.

Valtrate Hydrine B4: Quantitative Differentiation Evidence for Procurement Decision-Making


Structural Absence of the Epoxide Moiety: Distinguishing Valtrate Hydrine B4 from Valtrate and Isovaltrate

Valtrate hydrine B4 is structurally defined by the absence of the spiro-epoxide ring (C8-C11) that characterizes classical valepotriates including valtrate (CAS 18296-44-1) and isovaltrate (CAS 31078-10-1). Whereas valtrate and isovaltrate possess an acid-labile spiro[cyclopenta[c]pyran-7,2'-oxirane] system, valtrate hydrine B4 features a fully hydrogenated cyclopenta[c]pyran framework with a tertiary hydroxyl at C-7 and three esterified isovaleroyl groups [1]. This epoxide deletion is not a minor substitution but a fundamental skeletal alteration that classifies valtrate hydrine B4 as a valepotriate hydrin rather than a classical valepotriate [2].

Valepotriate Epoxide-free iridoid Structural stability

Antifungal Bioactivity: Activity-Guided Isolation Confirms Valtrate Hydrine B4 as an Active Principle

In an activity-guided fractionation study of Valeriana capense lipophilic extract against Cladosporium cucumerinum, valtrate hydrine B4 was isolated alongside valtrate, isovaltrate, didrovaltrate, and several other valepotriates as active antifungal constituents [1]. The study identified valtrate hydrine B4 (compound 5) as one of ten structurally characterized valepotriates present in the active fractions, confirming that the compound retains biological activity despite lacking the epoxide moiety present in valtrate and isovaltrate . Quantitative MIC values against C. cucumerinum were not reported individually for valtrate hydrine B4; however, its inclusion in the activity-guided fractionation sequence demonstrates that it partitions with the bioactive valepotriate cluster rather than with inactive constituents .

Antifungal Valepotriate Cladosporium cucumerinum

Predicted ADMET Profile: Physicochemical Differentiation from Epoxide-Containing Valepotriates

In silico ADMET predictions via admetSAR 2.0 indicate that valtrate hydrine B4 exhibits high predicted human intestinal absorption (probability 0.9784, 97.84%), positive blood-brain barrier permeability (probability 0.8500, 85.00%), and low predicted human oral bioavailability (probability 0.7143 for negative classification, 71.43%) [1]. These predictions differ from those of structurally simpler valepotriates; for comparison, valdiate (a monoisovaleroyl iridoid diester lacking the hydrin structure) shows Caco-2 permeability of 68.10% versus valtrate hydrine B4's 75.81%, and a blood-brain barrier penetration probability of 72.50% versus 85.00% [2]. The higher predicted BBB penetration of valtrate hydrine B4 (85.00% vs. 72.50%) suggests differential CNS accessibility that may be relevant for neuropharmacology applications .

ADMET prediction Oral bioavailability Blood-brain barrier

Patent-Documented Therapeutic Utility: Valepotriate Hydrins as a Distinct Pharmacological Class

US Patent 4,891,384 (filed 1988, issued 1990) explicitly claims the use of valepotriate hydrins—the subclass to which valtrate hydrine B4 belongs—for the prevention and treatment of peptic ulcers and cramp-like disturbances in the gastrointestinal tract of mammals [1]. The patent distinguishes valepotriate hydrins from classical valepotriates based on structural criteria and claims novel hydrin-type compounds with peptic ulcer formation-inhibiting and motility-normalizing properties [2]. While quantitative in vivo efficacy data for valtrate hydrine B4 specifically are not disclosed in the patent claims, the explicit inclusion of hydrin-type valepotriates as a therapeutically distinct subclass establishes regulatory and intellectual property recognition of their differentiation from epoxide-bearing valepotriates [3].

Valepotriate hydrin Peptic ulcer Gastrointestinal motility

Anti-Leishmaniasis Activity: A Unique Bioactivity Profile Not Reported for Classical Valepotriates

Valtrate hydrine B4 has been documented to exhibit anti-leishmaniasis activity, a bioactivity profile that has not been prominently reported for the epoxide-containing classical valepotriates valtrate and isovaltrate, whose literature focuses predominantly on cytotoxicity (IC50 1–6 μM against GLC4 and COLO 320 cancer cells) and CNS effects . While specific IC50 values against Leishmania species are not publicly available in the referenced vendor documentation, the distinct annotation of anti-leishmanial activity suggests a divergent biological target engagement profile relative to epoxide-bearing valepotriates [1]. This activity annotation is consistent across multiple independent vendor databases (TargetMol, MedChemExpress) .

Anti-leishmaniasis Neglected tropical disease Valepotriate hydrin

Physicochemical Profile: LogP and Polar Surface Area Differentiation

Valtrate hydrine B4 exhibits a calculated XLogP of 2.60 and topological polar surface area (TPSA) of 135.00 Ų, with an atomic LogP (AlogP) of 3.21 [1]. These physicochemical parameters differ from classical valepotriates: isovaltrate (MW 422.50) has XLogP 1.80 and TPSA 101.00 Ų, while valdiate (MW 310.40) shows XLogP 3.10 and TPSA 61.80 Ų [2]. The higher molecular weight (524.60 g/mol) and increased TPSA of valtrate hydrine B4 relative to isovaltrate reflect the presence of three isovaleroyl ester groups and the hydrin core structure, which together influence membrane permeability and solubility characteristics [3].

Lipophilicity TPSA Physicochemical property

Valtrate Hydrine B4: Optimal Research Application Scenarios Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies on Epoxide-Independent Valepotriate Bioactivity

For research programs investigating the contribution of the epoxide moiety to valepotriate biological effects, valtrate hydrine B4 serves as a critical epoxide-negative control compound. Its fully reduced cyclopenta[c]pyran core enables direct comparison with epoxide-bearing valepotriates (valtrate, isovaltrate) to determine whether observed cytotoxicity, antifungal activity, or enzyme inhibition requires the epoxide functional group. The patent-documented distinction between hydrin-type and classical valepotriates supports the use of valtrate hydrine B4 in defining structure-activity boundaries [1].

Anti-Parasitic Drug Discovery: Leishmaniasis Screening Cascades

Given the documented anti-leishmaniasis activity annotation that distinguishes valtrate hydrine B4 from classical valepotriates [1], this compound is best positioned as a starting point or reference standard for screening cascades targeting neglected tropical diseases. Researchers investigating iridoid-based anti-parasitic agents should prioritize valtrate hydrine B4 over valtrate or isovaltrate when Leishmania spp. are the primary therapeutic target.

Phytochemical Reference Standard for Valeriana Species Authentication

Valtrate hydrine B4 was isolated and characterized from Valeriana capense as a distinct valepotriate constituent [1] and has also been reported in V. alliariifolia and V. fauriei [2]. Its presence or absence across Valeriana species and accessions can serve as a chemotaxonomic marker. Procurement of authenticated valtrate hydrine B4 enables its use as an analytical reference standard for HPLC-MS fingerprinting of Valeriana extracts, particularly when distinguishing between valepotriate-producing species and chemotypes .

In Silico ADMET Model Training: Non-Epoxide Iridoid Scaffold

The distinct physicochemical profile of valtrate hydrine B4 (XLogP 2.60, TPSA 135.00 Ų, MW 524.60 g/mol, predicted BBB penetration 85.00%) relative to both classical valepotriates and simpler iridoid diesters [1] makes it a valuable data point for training and validating in silico ADMET prediction models focused on natural product chemical space. Its unique combination of high molecular weight, moderate lipophilicity, and significant polar surface area expands the structural diversity coverage of iridoid training sets [2].

Quote Request

Request a Quote for Valtrate hydrine B4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.